L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine
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Overview
Description
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of the amino acids serine, tryptophan, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives of tryptophan.
Reduction: Reduced forms of the peptide with intact functional groups.
Substitution: Modified peptides with altered functional properties.
Scientific Research Applications
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of novel materials and biocompatible coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but includes lysine instead of multiple glycine residues.
L-Seryl-L-tryptophyl-L-alanine: Contains alanine instead of glycine, leading to different structural and functional properties.
Uniqueness
L-Seryl-L-tryptophylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and potential for diverse interactions. This distinguishes it from other peptides with shorter or different amino acid sequences.
Properties
CAS No. |
648893-93-0 |
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Molecular Formula |
C25H34N8O10 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H34N8O10/c26-15(11-34)23(40)33-17(5-13-6-27-16-4-2-1-3-14(13)16)24(41)31-9-21(38)29-7-19(36)28-8-20(37)30-10-22(39)32-18(12-35)25(42)43/h1-4,6,15,17-18,27,34-35H,5,7-12,26H2,(H,28,36)(H,29,38)(H,30,37)(H,31,41)(H,32,39)(H,33,40)(H,42,43)/t15-,17-,18-/m0/s1 |
InChI Key |
FCZUABHCECLDNT-SZMVWBNQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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